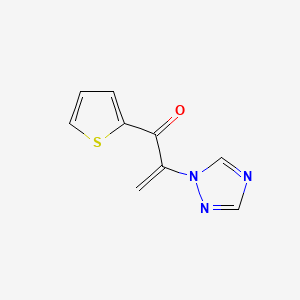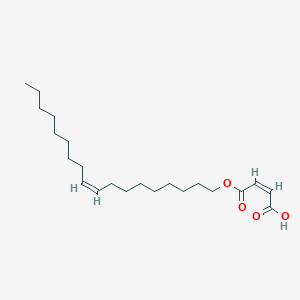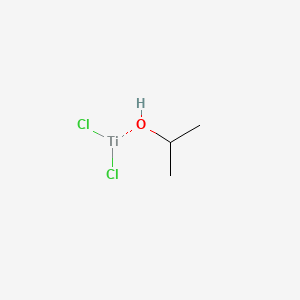
Dichloro(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(propan-2-olato)titanium: is an organometallic compound with the molecular formula C3H8Cl2OTi . It is a titanium complex where the titanium atom is coordinated with two chlorine atoms and one propan-2-olato ligand. This compound is known for its applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(propan-2-olato)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
TiCl4+C3H8O→TiCl2(OCH(CH3)2)+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(propan-2-olato)titanium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation-Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as bipyridine or phenanthroline are used to form stable coordination complexes.
Major Products Formed:
Substitution Reactions: Products include substituted titanium complexes with different ligands.
Oxidation-Reduction Reactions: Products include titanium complexes with altered oxidation states.
Coordination Reactions: Products include coordination complexes with enhanced catalytic properties.
Applications De Recherche Scientifique
Chemistry: Dichloro(propan-2-olato)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization, oxidation, and reduction. Its ability to form stable complexes with different ligands makes it a versatile catalyst in chemical research .
Biology: In biological research, this compound is used to study the interactions between metal complexes and biological molecules. It helps in understanding the role of metal ions in biological systems and their potential therapeutic applications .
Medicine: The compound is investigated for its potential use in medicinal chemistry. Its ability to form stable complexes with biological molecules makes it a candidate for drug development and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials. It is employed in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis, solar cells, and coatings .
Mécanisme D'action
Mechanism of Action: Dichloro(propan-2-olato)titanium exerts its effects through coordination with various ligands. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The propan-2-olato ligand stabilizes the titanium center, enhancing its reactivity and selectivity .
Molecular Targets and Pathways: The compound targets various substrates, including organic molecules and biological macromolecules. It interacts with functional groups such as hydroxyl, amino, and carbonyl groups, promoting catalytic transformations. The pathways involved include coordination, substitution, and redox reactions .
Comparaison Avec Des Composés Similaires
Dichloro(diisopropoxy)titanium: Similar in structure but with two isopropoxy ligands instead of one propan-2-olato ligand.
Titanium tetrachloride: A precursor to dichloro(propan-2-olato)titanium, used in various industrial applications.
Titanium isopropoxide: Another titanium complex with different ligands, used in catalysis and materials science.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity. The presence of the propan-2-olato ligand enhances its stability and catalytic properties, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
97259-77-3 |
|---|---|
Formule moléculaire |
C3H8Cl2OTi |
Poids moléculaire |
178.87 g/mol |
Nom IUPAC |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/C3H8O.2ClH.Ti/c1-3(2)4;;;/h3-4H,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
DCNRGICHJOLPHC-UHFFFAOYSA-L |
SMILES canonique |
CC(C)O.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


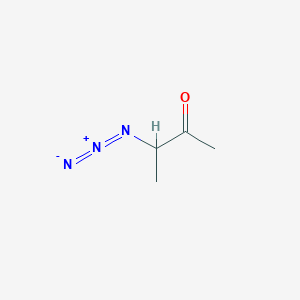
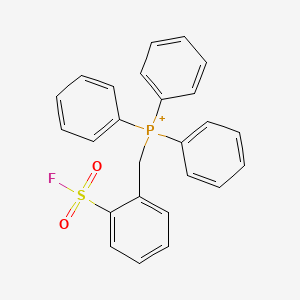

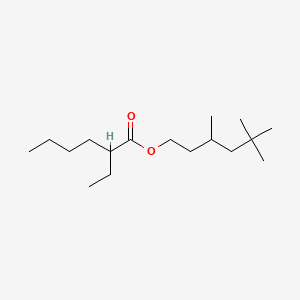
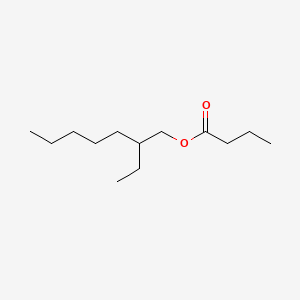

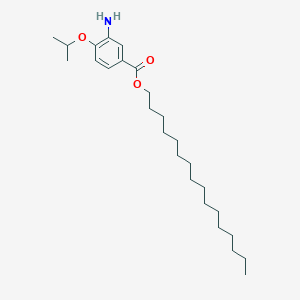

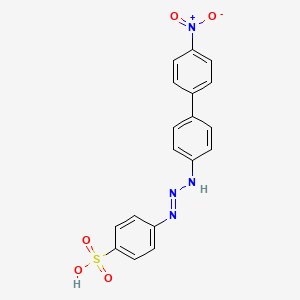
![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
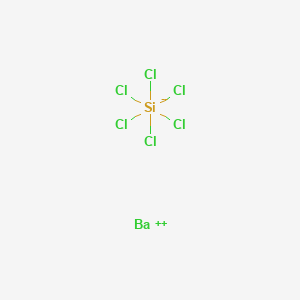
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
